molecular formula C10H12N2O3 B15315377 4-Butanamidopyridine-3-carboxylic acid

4-Butanamidopyridine-3-carboxylic acid

Cat. No.: B15315377
M. Wt: 208.21 g/mol
InChI Key: CJAMNURXVZZWED-UHFFFAOYSA-N
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Description

4-Butanamidopyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a pyridine ring substituted with a butanamido group at the 4-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butanamidopyridine-3-carboxylic acid can be achieved through several methods:

    Amidation Reaction: One common method involves the amidation of 4-aminopyridine-3-carboxylic acid with butanoic acid. This reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

    Hydrolysis of Nitriles: Another method involves the hydrolysis of 4-butanamidopyridine-3-carbonitrile. The nitrile group is hydrolyzed to a carboxylic acid group under acidic or basic conditions, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Butanamidopyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

4-Butanamidopyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or catalysts.

    Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

Mechanism of Action

The mechanism of action of 4-Butanamidopyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The butanamido group and the carboxylic acid group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridine-3-carboxylic acid: Similar structure but with an amino group instead of a butanamido group.

    4-Butanamidopyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.

    4-Butanamidopyridine-3-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.

Uniqueness

4-Butanamidopyridine-3-carboxylic acid is unique due to the presence of both a butanamido group and a carboxylic acid group on the pyridine ring

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

4-(butanoylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c1-2-3-9(13)12-8-4-5-11-6-7(8)10(14)15/h4-6H,2-3H2,1H3,(H,14,15)(H,11,12,13)

InChI Key

CJAMNURXVZZWED-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=NC=C1)C(=O)O

Origin of Product

United States

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